1-(2-Chloro-ethoxy)-2-methyl-benzene

Übersicht

Beschreibung

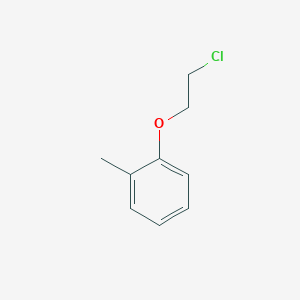

1-(2-Chloro-ethoxy)-2-methyl-benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a methyl group and a 2-chloroethoxy group are attached to the benzene ring. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-ethoxy)-2-methyl-benzene can be synthesized through the reaction of 2-chloroethanol with 2-methylphenol (o-cresol) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure the reaction proceeds to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloro-ethoxy)-2-methyl-benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom, forming 2-methylphenol.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: 2-Methylphenol derivatives.

Oxidation: 2-Methylbenzoic acid or 2-methylbenzaldehyde.

Reduction: 2-Methylphenol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry 1-(2-Chloro-ethoxy)-2-methyl-benzene serves as an intermediate in synthesizing complex organic molecules.

- Biology The compound is useful in studies of enzyme interactions and metabolic pathways.

- Medicine It can act as a precursor in developing pharmaceuticals.

- Industry It is utilized in producing specialty chemicals and materials.

This compound, also known as 2-chloroethyl methylphenyl ether, possesses biological activity and has been studied for its antimicrobial, antifungal, and anticancer properties.

Mechanisms of biological activity:

- Enzyme Inhibition It may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes essential for pathogen survival.

- Membrane Disruption Its hydrophobic properties may allow it to integrate into cell membranes, increasing permeability and causing cell lysis.

- Induction of Apoptosis In cancer cells, it may trigger apoptotic pathways, inducing programmed cell death through interactions with signaling molecules.

Specific biological activities:

- Antimicrobial Activity Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, with effectiveness varying based on concentration and bacterial species.

- Antifungal Properties Research suggests it can inhibit the growth of certain fungi, indicating its potential as an antifungal therapy.

- Anticancer Potential Preliminary studies suggest anticancer properties, particularly in inhibiting cancer cell proliferation through apoptosis induction.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against E. coli |

| Antifungal | Inhibits Candida albicans growth |

| Anticancer | Induces apoptosis in breast cancer cells |

Case Studies

- Antimicrobial Activity A study demonstrated that at concentrations exceeding 100 µg/mL, the compound significantly inhibited the growth of E. coli and Staphylococcus aureus.

- Anticancer Effects In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with flow cytometry analysis revealing an increase in early apoptotic cells after treatment, suggesting its potential as an anticancer agent.

Other potential applications

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-ethoxy)-2-methyl-benzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether linkage can engage in hydrogen bonding and other interactions. These properties make the compound versatile in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-ethoxy)-benzene: Lacks the methyl group, making it less sterically hindered.

1-(2-Bromo-ethoxy)-2-methyl-benzene: Contains a bromine atom instead of chlorine, which affects its reactivity.

1-(2-Chloro-ethoxy)-4-methyl-benzene: The methyl group is positioned differently, influencing its chemical behavior.

Uniqueness: 1-(2-Chloro-ethoxy)-2-methyl-benzene is unique due to the specific positioning of the methyl and 2-chloroethoxy groups on the benzene ring. This arrangement affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

1-(2-Chloro-ethoxy)-2-methyl-benzene, also known as 2-chloroethyl methylphenyl ether , is a compound with significant biological activity. Its chemical formula is C9H11ClO, and it has been studied for various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 170.64 g/mol

- CAS Number : 21120-79-6

- Structure : The compound consists of a benzene ring substituted with a chloroethoxy group and a methyl group.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, disrupting cellular processes essential for pathogen survival.

- Membrane Disruption : Its hydrophobic properties allow it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, causing programmed cell death through interactions with signaling molecules.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's effectiveness varies based on concentration and the specific bacterial species tested.

-

Antifungal Properties

- Research indicates that this compound can inhibit the growth of certain fungi, making it a potential candidate for antifungal therapy.

-

Anticancer Potential

- Preliminary studies suggest that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cells through apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Antifungal | Inhibits Candida albicans growth | |

| Anticancer | Induces apoptosis in breast cancer cells |

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that at concentrations above 100 µg/mL, the compound significantly inhibited the growth of E. coli and Staphylococcus aureus.

Case Study 2: Anticancer Effects

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, suggesting its potential as an anticancer agent.

Toxicological Profile

While exploring its biological activities, it is crucial to consider the toxicological implications:

- Acute Toxicity : Animal studies have shown that high doses can lead to significant toxicity, including liver and kidney damage.

- Chronic Exposure Risks : Long-term exposure studies indicate potential carcinogenic effects, necessitating further investigation into its safety profile before clinical applications can be considered.

Eigenschaften

IUPAC Name |

1-(2-chloroethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULUPRKDRIRLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341395 | |

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21120-79-6 | |

| Record name | 1-(2-Chloro-ethoxy)-2-methyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.